1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a piperazine ring with a triazolopyridazine moiety, which is further substituted with chloro and fluoro groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine compounds.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the aromatic ring.
Attachment of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the triazolopyridazine core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 3-(3,3-Dimethylbutanoyl)amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 3-(3,3-Dimethylbutanoyl)amino[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Comparison: Compared to these similar compounds, 1-(3-Chloro-4-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine is unique due to its specific substitution pattern and the presence of the piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-11-20-21-16-5-4-15(22-25(11)16)17(26)24-8-6-23(7-9-24)12-2-3-14(19)13(18)10-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCUCALYWPBDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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